molecular formula C13H11Cl2NO2S B2870822 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 339111-93-2

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2870822
CAS No.: 339111-93-2
M. Wt: 316.2
InChI Key: GIPBZUQWTCRPFG-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorinated pyridine ring substituted with a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 4,6-dimethylpyridine followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring may also participate in binding interactions, contributing to the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Chlorophenylsulfonyl chloride: Contains the sulfonyl group but lacks the pyridine ring, limiting its applications in pyridine-based chemistry.

    4,6-Dimethylpyridine: A simpler analog without the chlorination and sulfonylation, used in basic organic synthesis.

Uniqueness

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-8-7-9(2)16-13(15)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPBZUQWTCRPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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